molecular formula C18H23NaO3S B3422878 Sodium diisobutylnaphthalenesulphonate CAS No. 27213-90-7

Sodium diisobutylnaphthalenesulphonate

Cat. No.: B3422878
CAS No.: 27213-90-7
M. Wt: 342.4 g/mol
InChI Key: PYODKQIVQIVELM-UHFFFAOYSA-M
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Description

Sodium diisobutylnaphthalenesulphonate is a chemical compound with the molecular formula C18H23NaO3S and a molecular weight of 342.428 g/mol . It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diisobutylnaphthalenesulphonate is typically synthesized through the sulfonation of naphthalene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate . The reaction conditions involve maintaining a controlled temperature to ensure complete sulfonation and prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is reacted with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization, filtration, and drying processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Sodium diisobutylnaphthalenesulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

Sodium diisobutylnaphthalenesulphonate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of sodium diisobutylnaphthalenesulphonate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the emulsification and dispersion of hydrophobic substances in aqueous solutions. The molecular targets include the interfaces between different phases, where the compound aligns itself to reduce interfacial tension .

Comparison with Similar Compounds

Uniqueness: Sodium diisobutylnaphthalenesulphonate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to reduce surface tension more effectively in certain formulations makes it a preferred choice in specific industrial applications .

Properties

IUPAC Name

sodium;2,3-bis(2-methylpropyl)naphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3S.Na/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4;/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYODKQIVQIVELM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27213-90-7 (hydrochloride salt)
Record name Diisobutylnaphthalenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052627017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30951854
Record name Sodium 2,3-bis(2-methylpropyl)naphthalene-1-sulfonate
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Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

29256-81-3, 52627-01-7, 27213-90-7
Record name Sodium diisobutylnaphthalene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisobutylnaphthalenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052627017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2,3-bis(2-methylpropyl)naphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium diisobutylnaphthalenesulphonate
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Record name Sodium diisobutylnaphthalene-1-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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